molecular formula C12H13NOS2 B14604523 Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester CAS No. 60405-29-0

Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester

Cat. No.: B14604523
CAS No.: 60405-29-0
M. Wt: 251.4 g/mol
InChI Key: ORWLXYJFWRBEQP-UHFFFAOYSA-N
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Description

Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of a carbamodithioic acid moiety linked to a 3-oxo-3-phenyl-1-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester typically involves the esterification of carbamodithioic acid derivatives with appropriate alcohols under acidic or basic conditions. Common reagents used in the synthesis include dimethylamine, carbon disulfide, and phenylpropenyl alcohol. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified using techniques like column chromatography or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester involves its interaction with molecular targets through its reactive ester and carbamodithioic acid groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Carbamodithioic acid, diethyl-, methyl ester: Similar structure but with diethyl groups instead of dimethyl.

    Carbamodithioic acid, dimethyl-, methyl ester: Lacks the 3-oxo-3-phenyl-1-propenyl group.

Uniqueness

Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is unique due to the presence of the 3-oxo-3-phenyl-1-propenyl group, which imparts distinct reactivity and properties compared to other carbamodithioic acid esters. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

60405-29-0

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

(3-oxo-3-phenylprop-1-enyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C12H13NOS2/c1-13(2)12(15)16-9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

ORWLXYJFWRBEQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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